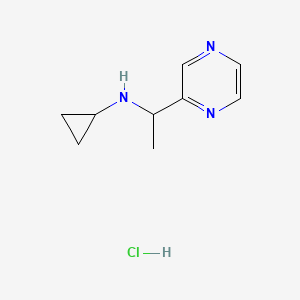

N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine hydrochloride

Description

Chemical Structure and Properties N-(1-(Pyrazin-2-yl)ethyl)cyclopropanamine hydrochloride (C₉H₁₄ClN₃, MW: 199.68) is a heterocyclic amine salt featuring a pyrazine ring linked via an ethyl group to a cyclopropanamine moiety, with a hydrochloride counterion enhancing solubility .

For example, coupling a pyrazine-derived ethylamine intermediate with cyclopropanamine derivatives could yield the target compound, followed by HCl salt formation .

Applications Pyrazine derivatives are prevalent in medicinal chemistry due to their versatility in targeting enzymes and receptors.

Propriétés

IUPAC Name |

N-(1-pyrazin-2-ylethyl)cyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-7(12-8-2-3-8)9-6-10-4-5-11-9;/h4-8,12H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPDKFRIYYNYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)NC2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671291 | |

| Record name | N-[1-(Pyrazin-2-yl)ethyl]cyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185320-04-0 | |

| Record name | N-[1-(Pyrazin-2-yl)ethyl]cyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by relevant data and research findings.

Chemical Structure and Properties

N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine hydrochloride features a unique combination of a pyrazine ring and a cyclopropane amine group, which contributes to its distinct chemical and biological properties.

Antimicrobial Properties

Research indicates that N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine hydrochloride exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has shown promise in anticancer research. Initial studies indicate that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of specific molecular targets related to cancer cell growth and survival.

The biological effects of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine hydrochloride are primarily attributed to its interaction with enzymes and receptors involved in disease pathways. For example, it may inhibit enzymes that are crucial for the survival of pathogenic organisms or cancer cells, leading to therapeutic effects.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds highlights the unique properties of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine hydrochloride:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(1-(pyridin-2-yl)ethyl)cyclopropanamine | Pyridine ring instead of pyrazine | Varies; generally lower potency |

| 1-(Pyrazin-2-yl)propan-1-amine | Lacks cyclopropane structure | Different chemical reactivity |

This table illustrates how the structural differences influence the biological activities of these compounds.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine hydrochloride against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) range that supports its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In another investigation, the compound was tested on various cancer cell lines, demonstrating significant inhibition of cell growth at specific concentrations. The study outlined the IC50 values, indicating effective doses for therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Implications

Pyrazine vs. Pyridine (Heterocycle Substitution)

The pyridine analog () may exhibit weaker interactions with polar targets but improved membrane permeability due to reduced polarity .

Substituent Effects on Pyrazine

- Oxadiazole (): The 1,2,4-oxadiazole ring introduces a planar, aromatic heterocycle, often used as an ester or amide bioisostere. This modification improves resistance to enzymatic hydrolysis .

Aromatic vs. Heterocyclic Cores

The bromophenyl analog () replaces pyrazine with a brominated benzene ring, shifting interactions from hydrogen bonding to hydrophobic/π-π stacking. This substitution may improve blood-brain barrier penetration but reduce solubility .

Physicochemical and Pharmacokinetic Trends

- Solubility: The hydrochloride salt form ensures moderate aqueous solubility across analogs.

- Molecular Weight (MW): The oxadiazole derivative (MW 502.37) exceeds typical drug-like thresholds (~500 Da), possibly limiting oral bioavailability, whereas the parent compound (MW 199.68) aligns with Lipinski’s rules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.